molecular formula C13H14N2O2S B1298032 N-(4-amino-2-methylphenyl)benzenesulfonamide CAS No. 86785-35-5

N-(4-amino-2-methylphenyl)benzenesulfonamide

Cat. No. B1298032
CAS RN: 86785-35-5
M. Wt: 262.33 g/mol
InChI Key: RJXYGFICBJIBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(4-amino-2-methylphenyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-methylphenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving “N-(4-amino-2-methylphenyl)benzenesulfonamide” are primarily related to its role as an inhibitor of carbonic anhydrase IX . This inhibition is significant in the context of anticancer and antimicrobial applications .


Physical And Chemical Properties Analysis

“N-(4-amino-2-methylphenyl)benzenesulfonamide” is a crystalline solid with a molecular weight of 262.33 g/mol. Its density is 1.3±0.1 g/cm3 .

Scientific Research Applications

Drug Synthesis

“N-(4-amino-2-methylphenyl)benzenesulfonamide” is a crucial building block of many drug candidates . It’s used as an intermediate in the synthesis of various pharmaceutical compounds .

Continuous Flow Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . This type of system offers advantages in terms of reaction control and scalability, making it an important tool in chemical manufacturing processes .

Kinetics Study

The compound has been used in kinetics studies within microflow systems . These studies help to understand the reaction process clearly, including reaction rate constants, activation energies, and pre-exponential factors .

Optimization of Reaction Conditions

The established kinetic model of the reaction involving this compound can be used to optimize reaction conditions . This can lead to improved yields and efficiencies in chemical synthesis .

Schiff Base Compounds

“N-(4-amino-2-methylphenyl)benzenesulfonamide” can potentially be used in the synthesis of Schiff base compounds . These compounds have received a considerable amount of attention due to their importance in exhibiting thermochromism and photochromism .

Liquid Crystallinity Properties

Aromatic Schiff bases possessing a long alkyl chain have received overwhelming attention due to their possibility to show liquid crystallinity properties such as smectic and nematic phases . Therefore, “N-(4-amino-2-methylphenyl)benzenesulfonamide” could potentially be used in this field .

Safety And Hazards

“N-(4-amino-2-methylphenyl)benzenesulfonamide” is associated with certain safety and hazard concerns. It has been classified under GHS07, indicating that it can cause certain health hazards .

Future Directions

While there is limited information available on the future directions of “N-(4-amino-2-methylphenyl)benzenesulfonamide”, its role as a potential inhibitor of carbonic anhydrase IX suggests its potential in the development of novel anticancer and antimicrobial agents .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXYGFICBJIBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354411
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)benzenesulfonamide

CAS RN

86785-35-5
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.